Product packaging for Propoxyphenyl homohydroxysildenafil(Cat. No.:CAS No. 139755-87-6)

Propoxyphenyl homohydroxysildenafil

Cat. No.: B045726
CAS No.: 139755-87-6
M. Wt: 518.6 g/mol
InChI Key: DDQVAJSWFPJSGC-UHFFFAOYSA-N
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Description

Emergence and Proliferation of Synthetic Adulterants in Unregulated Health Supplements

The appeal of "natural" remedies has fueled a booming market for health supplements. nih.govresearchgate.net However, the regulatory frameworks governing these products are often less stringent than those for prescription pharmaceuticals. nih.govcore.ac.uk This gap allows unscrupulous manufacturers to add synthetic drugs to their products to enhance their perceived efficacy and drive sales. core.ac.uk The adulteration of dietary supplements is a global problem, with reports from various countries highlighting the presence of undeclared synthetic drugs in a wide range of products. researchgate.netcapes.gov.br

These adulterated products are frequently marketed for sexual enhancement, weight loss, and athletic performance. nih.govcore.ac.uk The inclusion of synthetic adulterants is a deceptive practice that puts consumers at risk, as they are unknowingly ingesting powerful drugs without medical supervision. nih.gov

The Broader Landscape of Sildenafil (B151) and Related Analogues in Illicit Products

Sildenafil, the active ingredient in the well-known erectile dysfunction medication Viagra, is a primary target for illicit analogue creation. newdrugapprovals.org Since the discovery of the first sildenafil analogue, homosildenafil, in 2003, a vast number of structurally similar compounds have been identified in adulterated products. researchgate.net These analogues are designed to mimic the effects of approved PDE-5 inhibitors like sildenafil, tadalafil (B1681874), and vardenafil (B611638). researchgate.net

The chemical structures of these analogues are often slightly modified from the parent drug, in an attempt to circumvent existing drug laws and detection methods. newdrugapprovals.org This constant evolution of new analogues presents a significant challenge for regulatory agencies and analytical laboratories tasked with protecting public health. nih.gov Over 100 different unapproved PDE-5 inhibitor analogues have been discovered in supplements, with the majority being derivatives of sildenafil. researchgate.net

Identification and Research Significance of Propoxyphenyl Homohydroxysildenafil as a Novel Analogue

In the ongoing effort to identify new and emerging adulterants, researchers have recently characterized a novel sildenafil analogue named this compound. lgcstandards.comnih.govcapes.gov.br Its discovery underscores the persistent efforts of illicit manufacturers to create new chemical entities to avoid detection.

The identification of this compound and other similar analogues is crucial for several reasons. jfda-online.com Firstly, it allows for the development of targeted analytical methods to screen for these specific compounds in suspect products. researchgate.net Secondly, it provides valuable information to regulatory bodies, enabling them to issue public warnings and take enforcement actions. nih.gov Finally, the characterization of these novel compounds contributes to a broader understanding of the structure-activity relationships of PDE-5 inhibitors, which can inform future drug development and safety assessments. nih.gov

The structural elucidation of these new analogues typically involves a combination of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netjfda-online.comresearchgate.net These methods allow scientists to determine the precise chemical structure of the unknown compound and confirm its relationship to known PDE-5 inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N6O5S B045726 Propoxyphenyl homohydroxysildenafil CAS No. 139755-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQVAJSWFPJSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342650
Record name Propoxyphenyl homohydroxysildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139755-87-6
Record name Propoxyphenyl homohydroxysildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphenyl homohydroxysildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPOXYPHENYL HOMOHYDROXYSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation Methodologies for Propoxyphenyl Homohydroxysildenafil

Advanced Spectroscopic Techniques for Novel Analogue Characterization

The definitive identification of new synthetic compounds like propoxyphenyl homohydroxysildenafil relies on a suite of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mass Accuracy Determination

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of unknown compounds, offering precise mass measurements that are critical for determining the elemental formula. capes.gov.brresearchgate.net For this compound, techniques such as high-resolution Orbitrap mass spectrometry have been employed. capes.gov.brresearchgate.net This powerful tool provides mass-to-charge ratio (m/z) values with exceptional accuracy, typically with errors below 5.0 ppm. researchgate.net

This high degree of precision allows for the confident assignment of a molecular formula. In the case of this compound, the determined molecular formula is C24H34N6O5S. nih.gov The exact mass is a key piece of data derived from HRMS, providing a foundational piece of the structural puzzle.

PropertyValueSource
Molecular FormulaC24H34N6O5S nih.gov
Molecular Weight518.6 g/mol nih.gov
Exact Mass518.23113938 Da nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) for Elucidation of Fragmentation Pathways

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS or MS²) is utilized to piece together the molecule's structural fragments. capes.gov.brresearchgate.net In this technique, the intact molecule (the precursor ion) is isolated and then fragmented into smaller product ions. The pattern of fragmentation provides a roadmap of the molecule's structure.

For this compound, MS² spectra are acquired using techniques like high-energy collision dissociation (HCD). researchgate.net The resulting fragmentation pattern is then carefully analyzed. A key finding from the MS/MS analysis of this compound is its similarity to propoxyphenyl thiohomohydroxysildenafil, with a characteristic mass difference of 16 m/z units in several product ions. researchgate.net This difference strongly indicates the substitution of a sulfur atom in the thio-analogue with an oxygen atom in this compound, specifically at the lactam moiety. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. IR spectroscopy is used to identify the presence of specific chemical bonds and functional groups by measuring their characteristic vibration frequencies. For related sildenafil (B151) analogues, IR spectroscopy helps confirm the presence of key structural features. nih.gov

Comparative Structural Analysis with Established Phosphodiesterase Type 5 Inhibitors and Known Analogues

Understanding the structure of this compound is enhanced by comparing it to approved PDE-5 inhibitors like sildenafil and other known analogues. This comparative approach highlights the subtle yet significant molecular modifications that define this particular compound.

Distinguishing Structural Features from Sildenafil and Aildenafil Analogues

The core structure of this compound is based on the pyrazolo[4,3-d]pyrimidin-7-one scaffold, which is also present in sildenafil. However, several key modifications distinguish it. The IUPAC name for this compound is 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one. nih.gov

One of the primary differences lies in the substituent on the phenyl ring. In sildenafil, an ethoxy group is present, whereas this compound, as its name suggests, contains a propoxy group. nih.gov This seemingly minor change in the length of the alkyl chain can impact the molecule's physicochemical properties.

Furthermore, when compared to aildenafil, another sildenafil analogue, the key distinction is again the presence of the propoxy group on the phenyl ring instead of an ethoxy group. nih.gov Another critical feature of this compound is the "homohydroxy" designation, which refers to the presence of a 2-hydroxyethyl group on the piperazine (B1678402) ring, a modification from the N-methylpiperazine group found in sildenafil. nih.govnih.gov

CompoundKey Structural Features
Sildenafil Ethoxy group on the phenyl ring; N-methylpiperazine group. nih.gov
Aildenafil Ethoxy group on the phenyl ring; N-ethylpiperazine group. nih.gov
This compound Propoxy group on the phenyl ring; N-(2-hydroxyethyl)piperazine group. nih.govnih.gov

Identification of Propoxy and Hydroxyhomosildenafil Moieties as Key Structural Variations

This compound is distinguished from sildenafil by two significant structural modifications: the substitution of the ethoxy group on the phenyl ring with a propoxy group, and the replacement of the N-methyl group on the piperazine ring with an N-hydroxyethyl group. The confirmation of these specific moieties is a critical step in the elucidation process.

The IUPAC name for the compound, 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, reflects these changes. nih.gov Analytical strategies focus on isolating evidence that confirms the presence and location of the additional methylene (B1212753) unit in the propoxy group and the hydroxyethyl (B10761427) substituent on the piperazine ring.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying unknown compounds, including sildenafil analogues. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. For this compound, the molecular formula is C24H34N6O5S, corresponding to a molecular weight of approximately 518.6 g/mol . nih.gov

Tandem mass spectrometry (MS/MS or MS²) experiments are then used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. The identification of the propoxy and hydroxyhomosildenafil moieties is achieved by observing characteristic fragment ions.

For instance, the presence of the N-hydroxyethyl piperazine moiety is a defining feature of hydroxyhomosildenafil analogues. openrepository.com High-resolution analysis of this compound (PP-HHS) reveals a specific fragmentation pattern that helps confirm these structural features. nih.govcapes.gov.br

The table below details the key mass spectral fragments observed for this compound, which are instrumental in confirming its unique structural variations compared to sildenafil.

Precursor Ion (m/z) Product Ion (m/z) Inferred Structural Fragment Significance
519.2385 [M+H]⁺475.2492[M+H - C₂H₄O]⁺Loss of the hydroxyethyl group from the piperazine ring.
519.2385 [M+H]⁺325.0914[C₁₄H₁₇N₄O₂S]⁺Fragment containing the sulfonylpiperazine core after cleavage.
519.2385 [M+H]⁺299.1122[C₁₄H₁₉N₄O₃S]⁺Characteristic fragment of the pyrazolopyrimidinone (B8486647) ring system with the sulfonyl group.
519.2385 [M+H]⁺283.1173[C₁₄H₁₉N₄O₂S]⁺Common fragment in many sildenafil analogues resulting from cleavage of the C-S bond. nih.gov
519.2385 [M+H]⁺131.1128[C₆H₁₅N₂O]⁺Ion corresponding to the N-hydroxyethylpiperazine moiety.
519.2385 [M+H]⁺87.0811[C₄H₁₁NO]⁺Fragment ion from the N-hydroxyethylpiperazine ring, confirming the hydroxyethyl group.
Data derived from high-resolution mass spectrometry analysis of this compound. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on mass and fragmentation, NMR spectroscopy elucidates the precise atomic connectivity. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the chemical environment of each atom. The identification of the propoxy and hydroxyethyl groups relies on detecting specific signals and coupling patterns in the NMR spectra. jfda-online.comnih.gov

The presence of a propoxy group instead of an ethoxy group is confirmed by the signals corresponding to the three-carbon chain (propyl) attached to an oxygen atom. This typically includes a triplet signal for the terminal methyl group (CH₃), and two multiplet signals for the two methylene groups (CH₂). nih.govjfda-online.com

Similarly, the N-hydroxyethyl group on the piperazine ring gives rise to characteristic signals, typically two triplets for the two methylene groups (-CH₂-CH₂-OH), and a signal for the hydroxyl proton (-OH). openrepository.com These signals are distinct from the single methyl signal seen in sildenafil.

The following table summarizes the expected ¹H NMR chemical shifts that differentiate the propoxy and N-hydroxyethyl moieties of this compound from the corresponding groups in sildenafil.

Moiety Group Typical ¹H NMR Chemical Shift (δ ppm) Corresponding Sildenafil Moiety Sildenafil Group ¹H NMR Shift (δ ppm)
Propoxy -O-CH₂ -CH₂-CH₃~ 4.0 - 4.2Ethoxy ~ 4.1 - 4.2 (-O-CH₂ -CH₃)
-O-CH₂-CH₂ -CH₃~ 1.8 - 2.0
-O-CH₂-CH₂-CH₃ ~ 1.0 - 1.1~ 1.4 - 1.5 (-O-CH₂-CH₃ )
N-Hydroxyethyl -N-CH₂ -CH₂-OH~ 2.6 - 2.8N-Methyl ~ 2.2 - 2.3 (-N-CH₃ )
-N-CH₂-CH₂ -OH~ 3.5 - 3.7
-CH₂-CH₂-OH Variable
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge of sildenafil analogue analysis. jfda-online.comresearchgate.net

By combining the exact mass and fragmentation data from HRMS with the detailed connectivity map from NMR, researchers can unambiguously identify the propoxy and hydroxyhomosildenafil moieties as the key structural variations in this compound. jfda-online.com

Analytical Method Development and Validation for Propoxyphenyl Homohydroxysildenafil Detection and Quantification

Chromatographic Separation Strategies

Effective analytical detection begins with the chromatographic separation of the target analyte from other components within a sample. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this process for propoxyphenyl homohydroxysildenafil and related PDE-5 inhibitors. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Biological and Product Matrices

Developing a reliable HPLC method for analyzing complex matrices such as herbal supplements or biological fluids presents significant challenges. chemicalpapers.com The primary goal is to achieve a clean separation of this compound from a multitude of other compounds that could interfere with its detection. A crucial first step often involves a sample pretreatment or extraction phase to isolate analytes of interest. chemicalpapers.com Solid-phase extraction (SPE) is a widely used technique for sample clean-up and preconcentration. chemicalpapers.com For sildenafil (B151) analogues, reversed-phase (RP) silica (B1680970) columns, particularly C18, are commonly employed for separation. chemicalpapers.comresearchgate.net

The mobile phase in RP-HPLC typically consists of a mixture of an aqueous solution (often with an acid additive like acetic acid) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). rsc.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to effectively separate compounds with differing polarities. chemicalpapers.com The purity of reference standards, such as this compound, is often confirmed by HPLC, with purities greater than 95% being standard. lgcstandards.com While HPLC coupled with UV or photodiode array detectors can be used, its sensitivity and specificity are lower than when coupled with mass spectrometry. nih.gov

Table 1: General HPLC Parameters for Sildenafil Analogue Analysis

Parameter Typical Setting/Value Purpose
Column Reversed-Phase C18 (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) rsc.org Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate (or 0.1% Formic Acid) rsc.orgnih.gov Elutes the analytes from the column.
Flow Rate 0.6 - 0.7 mL/min researchgate.netrsc.org Controls the speed of the mobile phase and analysis time.
Elution Mode Isocratic or Gradient chemicalpapers.comrsc.org Gradient elution is often preferred for complex samples.
Detection UV, Photodiode Array (PDA), or Mass Spectrometry (MS) nih.gov MS detection provides the highest sensitivity and specificity.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved separation efficiency, higher resolution, and faster analysis times, making it ideal for screening a large number of compounds. nih.gov For the analysis of PDE-5 inhibitors, a UHPLC system can efficiently separate multiple analogues within a single run of less than 25 minutes. nih.gov

A common mobile phase combination for the UHPLC separation of these compounds is methanol and an aqueous solution of 0.1% formic acid. nih.gov The analysis often begins with a high percentage of the aqueous phase to ensure the compounds are robustly retained on the column, followed by a gradual increase in the proportion of the organic phase (methanol) to elute the compounds sequentially for detection. nih.gov This approach is particularly effective for large-scale screening of dietary supplements for various known and unknown PDE-5 inhibitors. nih.gov

Mass Spectrometric Detection and Quantification Protocols

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound, prized for its exceptional sensitivity and specificity. nih.gov When coupled with liquid chromatography, it provides a powerful tool for both discovering unknown analogues and quantifying known substances. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Targeted Screening and Confirmatory Analysis

LC-HRMS is an indispensable tool for the structural elucidation of new or unknown sildenafil analogues like this compound. researchgate.net Instruments such as the Orbitrap mass spectrometer can provide highly accurate mass measurements, typically with mass errors below 5.0 ppm. researchgate.net This precision allows for the confident determination of the elemental composition of an unknown compound. researchgate.net

In the case of this compound, non-targeted screening using an LC-Q-Exactive system identified the protonated molecule [M+H]⁺ at an m/z of 519.2384. nih.gov Further analysis through fragmentation helps confirm the structure. nih.govresearchgate.net This technique is invaluable for identifying previously uncharacterized analogues that may be present in adulterated products. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Observed Value Reference
Molecular Formula C₂₄H₃₄N₆O₅S nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.govrsc.org
Precursor Ion [M+H]⁺ nih.gov
Accurate Mass (m/z) 519.2384 nih.gov
Key Fragment Ions (m/z) 283.11895, 299.11387, 325, 501 nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis and Quantitative Determination

For quantitative purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique operates by selecting a specific precursor ion (the molecular ion of the target compound, e.g., m/z 519.2 for this compound) and fragmenting it to produce specific product ions. rsc.org The monitoring of one or more of these specific precursor-to-product ion transitions is known as Multiple Reaction Monitoring (MRM). rsc.org

The high specificity of MRM allows for accurate quantification even in complex matrices with high background noise. rsc.org A dynamic MRM (dMRM) approach can be used to screen for and quantify a large number of target compounds in a single analysis, enhancing throughput for regulatory screening. nih.gov Methods are validated to establish linearity over a specific concentration range, with limits of detection (LOD) and quantification (LOQ) determined to ensure sensitivity. nih.govrsc.org For instance, a validated LC-MS/MS method for sildenafil achieved a linear concentration range of 1.0–1000.0 ng/ml in human plasma. rsc.org

Optimization of Ionization Parameters and High-Energy Collision Dissociation (HCD) Modes

To achieve the best results in mass spectrometric analysis, optimization of ionization and fragmentation parameters is critical. The settings for the ion source, such as spray voltage and capillary temperature, are adjusted to maximize the signal of the target analyte. nih.gov

For fragmentation in HRMS systems, the High-Energy Collision Dissociation (HCD) mode is often used. researchgate.net The collision energy applied in the HCD cell is a key parameter that must be optimized for each compound to generate a reproducible and informative fragmentation spectrum. researchgate.net In the structural elucidation of this compound, an HCD energy of 45 V was specifically used to acquire the MS² spectrum. researchgate.net This optimized energy level ensures that the resulting product ions are characteristic of the molecule's structure, enabling unambiguous identification and differentiation from other closely related analogues. researchgate.net

Development and Characterization of Certified Reference Standards for this compound

A certified reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements. The development of such a standard involves synthesis, purification, and rigorous characterization to confirm its identity and purity. While this compound is available commercially as a certified reference material (CRM), the specific data from its characterization are not publicly detailed. nih.gov

Typically, the characterization of a CRM involves a battery of analytical techniques to provide a comprehensive profile of the compound. This data is essential for ensuring the accuracy and reliability of any quantitative analysis.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC24H34N6O5SPubChem
Molecular Weight518.6 g/mol PubChem
XLogP3-AA1.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count9PubChem

This table presents computed data from the PubChem database and is not derived from experimental validation of a certified reference standard. researchgate.net

Inter-laboratory Method Validation and Proficiency Testing Programs

Inter-laboratory method validation, or a round-robin study, is a critical step to assess the reproducibility and reliability of an analytical method. In such a program, multiple laboratories analyze the same sample to compare results. This process helps to identify any potential biases or variations in the method when performed by different analysts using different equipment.

Similarly, proficiency testing programs are designed to evaluate the performance of laboratories for specific analyses. Participants receive a test sample, and their results are compared against a reference value.

There is no publicly available information on any inter-laboratory validation studies or proficiency testing programs that have included this compound. The establishment of such programs is vital for ensuring that laboratories can consistently and accurately detect and quantify this compound.

Application of Orthogonal Analytical Approaches for Comprehensive Compound Characterization

Orthogonal analytical approaches use different analytical principles to measure the same attribute of a substance. This strategy provides a more comprehensive and robust characterization of a compound, as the weaknesses of one method are compensated for by the strengths of another.

For a compound like this compound, a combination of techniques would be ideal for unambiguous identification and quantification.

Table 2: Potential Orthogonal Analytical Techniques for this compound Characterization

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) with UV detectionSeparation and quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation, molecular weight, and structural information
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation
Fourier-Transform Infrared (FTIR) SpectroscopyInformation on functional groups

While a research paper mentions the use of high-resolution Orbitrap mass spectrometry for the structural elucidation of this compound, it does not provide a comprehensive application of orthogonal methods for validation purposes. A complete characterization would involve a suite of these techniques to confirm the identity, purity, and concentration of a reference standard.

Pharmacological and Toxicological Research of Propoxyphenyl Homohydroxysildenafil

In Vitro Pharmacological Characterization and Biological Activity Assessment.

The in vitro evaluation of Propoxyphenyl homohydroxysildenafil is crucial for understanding its mechanism of action and potential for interacting with biological systems. This characterization primarily involves assessing its inhibitory activity against its intended target, PDE5, and its selectivity against other enzymes.

Enzyme inhibition assays are fundamental in determining the potency of compounds like this compound. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50%, known as the IC50 value. For PDE5 inhibitors, these assays typically involve measuring the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by the PDE5 enzyme in the presence of the inhibitor. nih.gov

While specific peer-reviewed studies detailing the exact IC50 value of this compound are scarce, unpublished data from Pfizer has indicated that its biological activity is comparable to that of sildenafil (B151). core.ac.uk Sildenafil itself is a potent PDE5 inhibitor, with reported IC50 values in the nanomolar range. tuwien.ac.atnih.gov For instance, one study reported an IC50 value of approximately 0.053 µM for sildenafil in inhibiting PDE5 activity in human platelets. tuwien.ac.at The inhibitory potency of sildenafil analogues can vary based on their structural modifications, with some analogues demonstrating similar or even enhanced inhibitory activity compared to the parent compound. tuwien.ac.atnih.gov

A variety of methods are employed for these inhibition assays, often utilizing fluorescence or mass spectrometry to detect the enzymatic activity. nih.gov These assays are not only crucial for characterizing known compounds but also for screening and identifying new, unapproved sildenafil analogues in products marketed as dietary supplements. core.ac.uk

Table 1: PDE5 Inhibitory Activity of Sildenafil and Selected Analogues

CompoundIC50 (µM)Source
Sildenafil0.053 tuwien.ac.at
Analogue 6c~0.05 - 0.15 tuwien.ac.at
Analogue 6e~0.05 - 0.15 tuwien.ac.at
Analogue 6f~0.05 - 0.15 tuwien.ac.at
Analogue 6u0.038 tuwien.ac.at

This table presents a selection of IC50 values for sildenafil and some of its analogues to provide context for the expected potency of this compound.

An essential aspect of pharmacological characterization is determining the selectivity of a compound for its intended target. Off-target activities, where a compound interacts with other enzymes or receptors, can lead to unintended side effects. For PDE5 inhibitors, selectivity is particularly important with respect to other phosphodiesterase isozymes, such as PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances. frontiersin.org

Furthermore, some studies have explored other potential off-target effects of sildenafil. For instance, research has indicated that sildenafil may have neuroprotective effects through pathways independent of PDE5 inhibition. nih.govresearchwithrutgers.comsigmaaldrich.com High doses of sildenafil have also been investigated for their effects on platelet activation. nih.gov Given the structural similarity, it is plausible that this compound could exhibit a similar selectivity profile and potential for off-target interactions as sildenafil. However, without direct experimental data, this remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies for this compound and Related Analogues.

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For sildenafil and its analogues, these studies provide a roadmap for designing more potent and selective inhibitors.

The core structure of sildenafil, a pyrazolopyrimidinone (B8486647), is designed to mimic the guanine (B1146940) base of cGMP, allowing it to bind to the active site of PDE5. nih.gov Key structural features that determine the pharmacological activity of sildenafil analogues include:

The Pyrazolopyrimidinone Core: This heterocyclic system is crucial for binding to the catalytic site of the PDE5 enzyme. nih.gov

The Substituted Phenyl Group: The ethoxyphenyl group in sildenafil (or propoxyphenyl in the case of this compound) occupies a specific pocket in the enzyme's active site. nih.gov

The Sulfonylpiperazine Moiety: This part of the molecule extends into another region of the active site, and modifications to the piperazine (B1678402) ring can significantly impact potency and selectivity. tuwien.ac.at

Studies on various sildenafil analogues have demonstrated that modifications at different positions can lead to substantial changes in inhibitory activity. tuwien.ac.atnih.gov For example, altering the substituent on the piperazine nitrogen can modulate the compound's potency. tuwien.ac.at

The defining features of this compound compared to sildenafil are the replacement of the ethoxy group with a propoxy group and the substitution of the methyl group on the piperazine ring with a hydroxyethyl (B10761427) group. fda.gov.tw

Propoxy Moiety: The change from an ethoxy to a propoxy group on the phenyl ring increases the lipophilicity of this portion of the molecule. nih.gov This alteration can influence the compound's binding affinity to the hydrophobic regions of the PDE5 active site and may also affect its pharmacokinetic properties, such as absorption and metabolism. Studies on other sildenafil analogues have shown that increasing the lipophilicity in this region can sometimes lead to improved potency. nih.gov

Hydroxyethyl Moiety: The substitution of the N-methyl group with an N-hydroxyethyl group on the piperazine ring introduces a hydroxyl group. core.ac.uk This change can potentially form additional hydrogen bonds with amino acid residues in the enzyme's active site, which could enhance binding affinity. The presence of hydroxyl groups in sildenafil analogues has been noted in several compounds identified in dietary supplements. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For PDE5 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.govresearchgate.net

These models use a set of known sildenafil analogues with their corresponding IC50 values to generate a 3D map of the steric and electrostatic fields around the molecules. nih.gov This map helps to visualize which structural features are favorable or unfavorable for inhibitory activity. For instance, these models can highlight regions where bulky substituents increase potency or where specific electronic properties are required for optimal binding. nih.govnih.gov

While specific QSAR studies on this compound are not published, the general models developed for sildenafil analogues can provide valuable insights. nih.gov These models can be used to predict the PDE5 inhibitory activity of new or uncharacterized analogues and to guide the design of novel inhibitors with improved potency and selectivity. researchgate.net

Exploratory and Preclinical Toxicology Investigations

A thorough review of publicly available scientific literature and databases reveals a significant gap in the toxicological assessment of this compound. Specific, detailed preclinical studies investigating its safety profile are not readily found. The primary information available comes from general hazard classifications rather than comprehensive toxicological research.

There is a lack of specific, publicly available studies detailing the acute or subacute toxicity of this compound. While the acute toxicity of sildenafil in animal models has been documented, this data cannot be directly extrapolated to its analogues due to structural differences that may alter their toxicological profiles. drugbank.com

Table 1: GHS Hazard Classifications for this compound This table is based on a single ECHA C&L Inventory notification and does not represent comprehensive toxicological data.

Hazard Statement CodeHazard StatementClass
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H317May cause an allergic skin reactionSensitization, Skin

No specific genotoxicity or mutagenicity studies for this compound are available in the public domain. For context, the approved drug sildenafil has been evaluated for genotoxicity and was found to lack such effects in a primate model. researchgate.netnih.gov Additionally, some research suggests sildenafil may even reduce biomarkers of genotoxicity in certain contexts. nih.gov However, these findings are specific to sildenafil and cannot be assumed to apply to this compound. The potential for unapproved analogues to cause DNA damage remains uninvestigated.

Dedicated developmental and reproductive toxicity (DART) studies for this compound have not been identified in publicly accessible literature. The safety of this compound during pregnancy or its effects on fertility are unknown. A safety data sheet for a related compound, aildenafil-propoxyphenyl, notes a hazard statement: "May cause harm to breast-fed children," indicating potential concerns for reproductive and developmental effects within this class of compounds. lgcstandards.com However, without specific studies on this compound, its profile in this area remains uncharacterized.

There is a lack of specific neurotoxicity or organ-specific toxicity evaluations for this compound. Case reports on the approved drug sildenafil have noted rare instances of severe liver toxicity. europeanreview.orgnih.gov The mechanism for such toxicity is not fully understood but is thought to involve its metabolism by cytochrome P450 enzymes in the liver. nih.gov Given that this compound is an analogue, similar or potentially more severe organ-specific toxicities cannot be ruled out, but they have not been scientifically investigated. The case of a fatality linked to another unapproved sildenafil analogue, desmethyl carbodenafil, highlights the serious potential for acute toxicity with these unstudied compounds. nih.gov

Metabolic Fate and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Identification

As of now, specific studies detailing the in vitro metabolic stability and metabolite identification of propoxyphenyl homohydroxysildenafil are not available in peer-reviewed literature. However, the methodologies for such investigations are well-established.

Typically, the metabolic stability of a new chemical entity is assessed using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes from various species, including humans. drugbank.com These assays determine the rate at which the compound is metabolized, providing an estimate of its intrinsic clearance. drugbank.com

For the identification of metabolites, techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap MS, are employed. researchgate.netnih.gov In fact, the chemical structure of this compound was elucidated using high-resolution Orbitrap mass spectrometry, which distinguishes it from its close analogue, propoxyphenyl thiohomohydroxysildenafil, by the substitution of a sulfur atom with an oxygen atom. nih.gov This same technology would be pivotal in identifying its metabolic products in in vitro systems.

Based on the metabolism of sildenafil (B151), the anticipated metabolites of this compound would likely result from modifications at similar sites. The table below outlines the expected metabolites based on the known metabolic pathways of sildenafil. nih.gov

Anticipated Metabolite Metabolic Reaction Structural Change from Parent Compound
N-desmethyl-propoxyphenyl homohydroxysildenafilN-demethylationRemoval of a methyl group from the piperazine (B1678402) ring
Pyrazole (B372694) N-desmethyl-propoxyphenyl homohydroxysildenafilPyrazole N-demethylationRemoval of the methyl group from the pyrazole ring
N,N'-desethyl-propoxyphenyl homohydroxysildenafilN,N'-deethylationLoss of a two-carbon fragment from the piperazine ring
Oxidized piperazine ring derivativesOxidationAddition of oxygen atoms to the piperazine ring
Aliphatic hydroxylated derivativesAliphatic hydroxylationAddition of a hydroxyl group to the propyl chain
Combination MetabolitesMultiple reactionsA combination of the above modifications

Interactive Data Table: This table is a hypothetical representation based on sildenafil's metabolism.

Elucidation of Major Metabolic Pathways and Associated Enzyme Systems

The major metabolic pathways for this compound are expected to mirror those of sildenafil, which are predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov

The primary metabolic route for sildenafil is N-demethylation of the piperazine ring, leading to the formation of its major active metabolite, N-desmethylsildenafil (also known as UK-103,320). nih.govdrugbank.comnih.gov This metabolite retains about 50% of the phosphodiesterase inhibitory activity of the parent compound. drugbank.comnih.gov Given the structural similarity, it is highly probable that this compound also undergoes N-demethylation to an active metabolite.

Other significant metabolic pathways for sildenafil include:

Pyrazole N-demethylation: Removal of the methyl group attached to the pyrazole ring system. nih.gov

Oxidation of the piperazine ring: Introduction of oxygen to the piperazine moiety. nih.gov

Aliphatic hydroxylation: Hydroxylation of the n-propyl side chain. nih.gov

N,N'-deethylation: Cleavage of a two-carbon unit from the piperazine ring. nih.gov

The key enzyme systems responsible for sildenafil's metabolism have been identified as:

CYP3A4: This is the major enzyme responsible for the N-demethylation of sildenafil. researchgate.netdrugbank.comdrugbank.comnih.govresearchgate.netfrontiersin.org

CYP2C9: This enzyme plays a minor role in the metabolism of sildenafil. researchgate.netdrugbank.comdrugbank.comnih.govresearchgate.netfrontiersin.org

The table below summarizes the kinetic parameters for sildenafil metabolism by these CYP enzymes.

Enzyme Metabolic Role Kinetic Parameter (Km) Significance
CYP3A4Major~221 µM nih.govPrimarily responsible for the clearance of sildenafil. nih.gov
CYP2C9Minor~27 µM nih.govContributes to a lesser extent to sildenafil's metabolism. nih.gov

Interactive Data Table: This table presents data for sildenafil, which is expected to be comparable for this compound.

Application of Isotopic Tracers in Metabolomics Studies

Currently, there are no published studies that have utilized isotopic tracers to investigate the metabolomics of this compound. However, this methodology is a powerful tool for elucidating metabolic pathways and quantifying metabolite flux.

Isotopic tracer studies typically involve synthesizing a version of the drug molecule labeled with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). When this labeled compound is introduced into an in vitro or in vivo system, the labeled atoms can be tracked as the molecule is metabolized. This allows for the unambiguous identification of drug-derived metabolites using mass spectrometry.

The application of such techniques to this compound would provide definitive insights into its biotransformation, confirming the metabolic pathways hypothesized from sildenafil data and potentially uncovering novel metabolic routes. The commercial availability of isotopically labeled precursors and custom synthesis services, as suggested by the listing of "Medical Isotopes, Inc." for a related compound, makes such studies feasible. chemicalbook.com

Comparative Metabolomic Analysis with Parent Phosphodiesterase Type 5 Inhibitors

A direct comparative metabolomic analysis of this compound with other PDE5 inhibitors has not been performed. However, a comparison of the known metabolic profiles of sildenafil, vardenafil (B611638), and tadalafil (B1681874) can provide a framework for predicting the metabolic behavior of this compound.

Sildenafil and vardenafil are structurally similar and share comparable pharmacokinetic profiles, including their metabolism primarily by CYP3A4. uq.edu.au Tadalafil, on the other hand, is structurally distinct and also metabolized by CYP3A4, but has a significantly longer half-life. uq.edu.au

The table below compares the key metabolic features of these established PDE5 inhibitors.

Compound Primary Metabolizing Enzyme Major Metabolic Pathway Active Metabolites Half-life (approx.)
SildenafilCYP3A4 (major), CYP2C9 (minor) researchgate.netnih.govN-demethylation drugbank.comnih.govYes (N-desmethylsildenafil) drugbank.comnih.gov4 hours uq.edu.au
VardenafilCYP3A4 drugbank.comN-deethylationYes4 hours uq.edu.au
TadalafilCYP3A4 nih.govMethyl-catechol formationMinor17.5 hours uq.edu.au

Interactive Data Table: This table provides a comparative overview of major PDE5 inhibitors.

Given that this compound is a direct analogue of sildenafil, its metabolic profile is expected to be most similar to that of sildenafil and vardenafil. The presence of the propoxy and hydroxyethyl (B10761427) groups may introduce additional sites for metabolism, potentially leading to a more complex metabolite profile than that of sildenafil.

Synthesis and Synthetic Chemistry Research

Development of Synthetic Pathways for Propoxyphenyl Homohydroxysildenafil

The synthesis of this compound, a pyrazolopyrimidinone (B8486647) derivative, involves multi-step approaches that are analogous to those used for sildenafil (B151) and its other analogues. nih.govmdpi.com These synthetic routes are designed to construct the core pyrazolopyrimidinone structure and then introduce the characteristic propoxyphenyl and other functional groups.

Utilization of Key Precursors and Building Blocks in Pyrazolopyrimidinone Derivative Synthesis

The synthesis of pyrazolopyrimidinone derivatives like this compound relies on the strategic use of key precursors and building blocks. nih.gov The pyrazole (B372694) ring is a fundamental component, and its derivatives are crucial starting materials. researchgate.netresearchgate.net

A common approach involves the condensation of a pyrazole derivative with other reagents to form the fused pyrimidinone ring system. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can serve as a starting precursor for the synthesis of various pyrazolopyrimidinone derivatives. researchgate.net Another key strategy involves the use of aminopyrazole derivatives which can be either commercially sourced or synthesized. nih.gov These are then utilized in crucial synthetic steps such as the Buchwald-Hartwig reaction, Suzuki coupling, or Dess-Martin periodinane oxidation to build the final inhibitor structure. nih.gov

The general synthetic strategy often begins with the construction of a substituted pyrazole ring. This can be achieved through various condensation reactions. For example, the reaction of diketoesters with hydrazine (B178648) derivatives is a common method for forming the pyrazole core. sci-hub.se Subsequent N-alkylation, often with reagents like dimethyl sulfate, introduces substituents at the N1 position of the pyrazole ring. nih.gov

Once the pyrazole precursor is obtained, the next critical step is the formation of the fused pyrimidinone ring. This is typically achieved through cyclization reactions. For example, a pyrazole-5-carboxamide derivative can be cyclized to form the pyrazolopyrimidinone scaffold. sci-hub.se

Precursor/Building Block Role in Synthesis
Aminopyrazole derivativesStarting materials for building the pyrazolopyrimidinone core. nih.gov
Diethyl malonateUsed in condensation reactions to form the dihydroxy-heterocycle intermediate. nih.gov
Phosphorus oxychlorideUsed for chlorination reactions to create reactive intermediates. nih.gov
Indole-4-boronic acid pinacol (B44631) esterUsed in Suzuki coupling reactions to introduce specific aryl groups. nih.gov
N-methylpiperazineA key building block for introducing the piperazine (B1678402) moiety, common in many sildenafil analogues. mdpi.com
2-Ethoxybenzoyl chlorideAn improved reagent for the synthesis, avoiding harsh conditions and byproducts. nih.gov
Ethyl 3-butyrylpyruvateA precursor for forming the pyrazole ring through condensation with hydrazine hydrate. nih.gov

Strategies for the Synthesis of Related Propoxyphenyl-Linked Sildenafil Analogues

The synthesis of propoxyphenyl-linked sildenafil analogues involves modifications of the standard sildenafil synthesis to incorporate the propoxy group on the phenyl ring. nih.gov The general strategy revolves around the coupling of a substituted pyrazolopyrimidinone core with a functionalized phenyl ring bearing the propoxy group.

One of the initial steps in the synthesis of sildenafil analogues involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with chlorosulfonic acid. mdpi.com To synthesize a propoxyphenyl analogue, the starting material would need to be 5-(2-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This precursor would then be chlorosulfonated and subsequently reacted with N-methylpiperazine or other suitable amines to yield the final analogue. nih.govmdpi.com

Microwave-assisted synthesis has also been employed as an efficient method for preparing sildenafil analogues, offering advantages in terms of reaction times and yields. nih.gov The synthesis of various analogues often involves exploring different substituents on the piperazine ring or modifying the alkyl chain on the pyrazole ring to investigate structure-activity relationships. nih.govmdpi.com

Sildenafil Analogue Synthetic Modification
Sildenafil ethyl analogueStarting with 3-ethyl-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com
Sildenafil butyl analogueStarting with 3-n-butyl-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com
Sildenafil isopropyl analogueStarting with 3-isopropyl-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com
Analogues with modified piperazineReaction with various N-substituted piperazines or ethylenediamine (B42938) moieties. nih.gov

Impurity Profiling and Control in Synthetic Routes

The manufacturing process of active pharmaceutical ingredients (APIs) like sildenafil and its analogues can lead to the formation of various impurities that may affect the quality and safety of the final product. rjpbcs.comcbijournal.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification, quantification, and control of these impurities. rjpbcs.com

Identification and Characterization of Process-Related Impurities

Process-related impurities in the synthesis of sildenafil and its analogues can arise from starting materials, intermediates, reagents, or side reactions. rjpbcs.comcbijournal.com Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for detecting and identifying these impurities. rjpbcs.comnih.gov

Common process-related impurities identified in sildenafil synthesis include:

Desmethyl sildenafil: An impurity where the methyl group on the piperazine ring is absent. cbijournal.com

Sildenafil N-oxide: Formed by the oxidation of the nitrogen atom in the piperazine ring. cbijournal.com

Sildenafil dimer: A dimeric impurity that can form during the synthesis. cbijournal.com

Sulfonic acid impurity: Arises from the hydrolysis of the chlorosulfonyl intermediate. cbijournal.com

Chloro Impurity-A and Methyl ester Impurity-B: These have been identified as new process-related impurities. rjpbcs.com

The characterization of these impurities involves their synthesis and spectral analysis using techniques like Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. rjpbcs.comcbijournal.com

Impurity Potential Source
Desmethyl sildenafilImpurity in the N-methylpiperazine starting material. cbijournal.com
Sildenafil N-oxideOxidation of the piperazine nitrogen, possibly by peracids in solvents. rjpbcs.comcbijournal.com
Sildenafil DimerSide reaction during the coupling step. rjpbcs.comcbijournal.com
Sulfonic acid impurityHydrolysis of the sulfonyl chloride intermediate. cbijournal.com
Chloro Impurity-AIncomplete reaction or side reaction during chlorosulfonation. rjpbcs.com
Methyl ester Impurity-BReaction with methanol (B129727) present as a solvent or impurity. rjpbcs.com
Genotoxic sulfonyl ester impuritiesReaction of the sulfonyl chloride intermediate with residual alcohols (methanol, ethanol, isopropanol). researchgate.net

Analysis of Degradation Products and Stability-Indicating Methods

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products. nih.govnih.gov These methods are developed by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as per ICH guidelines. nih.govwho.int

For sildenafil and its analogues, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for stability studies. nih.govnih.gov Studies have shown that sildenafil is susceptible to degradation under oxidative conditions and to a lesser extent under acidic and alkaline conditions, while it remains stable under photolytic and thermal stress. nih.govwho.int Sildenafil has been found to be unstable under acidic conditions, while its combination with dapoxetine (B195078) showed dapoxetine to be unstable under alkaline conditions. ijpsonline.com

The development of stability-indicating methods involves separating the drug from its degradation products. researchgate.net This allows for the accurate quantification of the drug and provides insights into its degradation pathways.

Regulatory Science and Public Health Implications of Illicit Analogues

Global Monitoring and Surveillance Programs for Adulterated Health Products

Global and national health agencies actively monitor the marketplace for adulterated health products, including dietary supplements and herbal remedies. nih.govnih.gov An analysis of U.S. Food and Drug Administration (FDA) warnings from 2007 to 2016 revealed that unapproved pharmaceutical ingredients were identified in 776 dietary supplements. news-medical.netnewindianexpress.com These products are most commonly marketed for sexual enhancement, weight loss, or muscle building. news-medical.netuspharmacist.com

Surveillance programs are critical for identifying these tainted products. In recent years, a significant percentage of adulterated samples were identified through the examination of international mail shipments and online sampling. nih.gov These monitoring efforts have shown that sexual enhancement products are frequently adulterated with PDE5 inhibitors and their analogues. newindianexpress.comdovepress.com Sildenafil (B151) is the most common adulterant found in these products. nih.govuspharmacist.com

Through such surveillance, novel sildenafil analogues, including propoxyphenyl homohydroxysildenafil, have been detected in products marketed as herbal dietary supplements for sexual performance. researchgate.netfda.gov.tw The detection of these compounds, which are not declared on the label, highlights the crucial role of these programs in protecting public health from the risks of hidden and unapproved drug ingredients. nih.govresearchgate.net

Challenges in Regulatory Control and Law Enforcement for Emerging Designer Analogues

The regulation of designer analogues like this compound poses a formidable challenge to law enforcement and regulatory bodies. researchgate.net Manufacturers of these substances often operate in a clandestine manner, chemically altering the structures of approved drugs to create new, unregulated compounds. primescholars.comntcrc.org This practice is intended to circumvent existing drug laws, as the new analogue is not yet an explicitly scheduled or banned substance. primescholars.comgroupofnations.com

This creates a continuous "cat-and-mouse game" where authorities must constantly identify and adapt to new chemical variants appearing on the market. groupofnations.comnorwoodtownnews.com The rapid pace at which these novel psychoactive substances are synthesized and distributed makes it difficult for legislation to keep up. ntcrc.org

Furthermore, the structural similarity of analogues to their parent compounds can complicate detection. norwoodtownnews.com Routine drug screening methods may not be able to identify these newly emerging drugs, hampering regulatory efforts and jeopardizing public health. nih.gov The quasi-legal status of some designer drugs, often sold online as "legal highs," further complicates enforcement and presents a moving target for regulators. primescholars.comntcrc.org The efficacy and safety of these analogues are largely unknown, which presents a great challenge for health administrators to detect and regulate them effectively. researchgate.netnih.gov

Development of Risk Assessment Frameworks for Uncharacterized Adulterants in Consumer Products

The discovery of uncharacterized adulterants such as this compound necessitates robust risk assessment frameworks to evaluate the potential threat to public health. Unlike approved pharmaceuticals, the toxicological profiles and pharmacological effects of these designer analogues are largely unknown. researchgate.netnih.gov This lack of data requires a cautious approach to risk assessment.

A key component of this assessment is evaluating the potential for serious adverse health effects, which can arise from accidental misuse, overdose, or dangerous interactions with other medications or underlying health conditions. nih.govuspharmacist.com The presence of multiple undeclared ingredients, a finding in over 20% of adulterated supplements analyzed by the FDA, further complicates risk evaluation. news-medical.netuspharmacist.com

Risk assessment frameworks for food and supplement adulteration also consider the physical and chemical nature of the raw materials, which can facilitate fraudulent activities or hinder the detection of adulterants. foodindustryhub.com For instance, the nature of powders or liquids can make it easier to conceal substituted ingredients. foodindustryhub.com The ultimate goal of these frameworks is to identify vulnerabilities in the supply chain and determine the potential harm posed by uncharacterized substances to ensure consumer products are safe and authentic. foodindustryhub.com The consumption of adulterated products can lead to severe health complications, underscoring the importance of these assessments. espublisher.comnih.gov

Establishment of Standard Method Performance Requirements (SMPR) for Accurate Detection

To combat the proliferation of illicit analogues, the establishment of Standard Method Performance Requirements (SMPR) is essential for ensuring the accurate and reliable detection of these compounds. aoac.org Organizations like AOAC International develop these voluntary consensus standards, which prescribe the minimum analytical performance requirements for a given class of methods. aoac.org An SMPR typically outlines the intended use, applicability, analytical technique, and specific performance requirements such as linearity, limit of detection, and precision. aoac.orgnih.gov

For the detection of this compound and other sildenafil analogues, analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly employed. researchgate.netnih.gov The development and validation of these methods are guided by principles that align with SMPRs. nih.gov Validation ensures the method is linear over a specific concentration range, accurate, and precise. researchgate.netnih.gov For example, a validated RP-HPLC method for sildenafil citrate (B86180) demonstrated linearity within a range of 5-150μg/ml and a limit of detection of 0.03μg/ml. researchgate.net

By adhering to such standards, laboratories can ensure their testing methods are effective and produce consistent, reproducible results. windows.net This is critical for regulatory actions, allowing authorities to confidently identify adulterated products and remove them from the market to protect consumers. ntcrc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial identification of Propoxyphenyl homohydroxysildenafil in adulterated supplements?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for precise mass accuracy (<3 ppm) and isotopic pattern analysis. Sample preparation involves methanol extraction, filtration, and centrifugation to remove matrix interferences. Fragmentation patterns should be compared to reference standards or published spectra. For example, LTQ Orbitrap MS at 60,000 resolution in positive electrospray ionization (ESI) mode effectively distinguishes propoxyphenyl derivatives from sildenafil analogues .

Q. How should researchers approach the synthesis of this compound for reference material?

  • Methodological Answer : Modify sildenafil synthesis protocols by substituting the ethoxy group with a propoxy group during the phenyl ring functionalization. Purify intermediates via silica gel chromatography, and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for propoxy group verification). Purity should exceed 95% (validated by HPLC-UV at 230 nm) .

Q. What chromatographic parameters optimize the separation of this compound from complex matrices?

  • Methodological Answer : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, increase to 90% B over 10 minutes, and hold for 2 minutes. Column temperature: 40°C; flow rate: 0.3 mL/min. Validate specificity by spiking blank matrices with the compound and assessing peak purity .

Advanced Research Questions

Q. What experimental design is optimal for elucidating the fragmentation pathways of this compound using tandem mass spectrometry?

  • Methodological Answer : Perform collision-induced dissociation (CID) at energies ranging from 10–35 eV to generate fragment ions. Use high-resolution MS/MS to identify key cleavages (e.g., loss of the propoxy group or piperazine ring). Cross-validate with deuterium labeling or synthetic fragment standards. Computational tools like Mass Frontier can predict fragmentation pathways .

Q. How can researchers resolve contradictions in reported PDE-5 inhibitory activity across studies?

  • Methodological Answer : Standardize enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays with consistent parameters:

  • PDE-5 concentration: 10 nM
  • Substrate: cAMP (100 µM)
  • Incubation time: 30 minutes at 37°C
    Include positive controls (e.g., sildenafil) and assess batch-to-batch compound purity via HPLC. Use meta-analysis tools to evaluate heterogeneity in published IC₅₀ values .

Q. What strategies are effective for detecting this compound metabolites in human plasma?

  • Methodological Answer : Precipitate plasma proteins with acetonitrile (3:1 v/v), then extract metabolites using solid-phase extraction (SPE) with C18 cartridges. Analyze via HRMS in data-dependent acquisition (DDA) mode, targeting predicted Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolites. Confirm structures using synthesized metabolite standards or hydrogen-deuterium exchange experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.